
7,8-dihydronaphthalene-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dihydronaphthalene-2-carboxylic acid is an organic compound with the molecular formula C11H10O2 It is a derivative of naphthalene, characterized by the presence of a carboxylic acid group at the second position and a dihydro modification at the 7th and 8th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-dihydronaphthalene-2-carboxylic acid typically involves the hydrogenation of naphthalene-2-carboxylic acid. This process can be carried out using a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The reaction conditions must be carefully controlled to ensure selective hydrogenation at the 7th and 8th positions without affecting the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow hydrogenation reactors to achieve high efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions: 7,8-Dihydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-2,3-dicarboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Naphthalene-2,3-dicarboxylic acid.
Reduction: Fully saturated naphthalene derivatives.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
7,8-Dihydronaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 7,8-dihydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Naphthalene-2-carboxylic acid: Lacks the dihydro modification and has different reactivity and applications.
1,2-Dihydronaphthalene-2-carboxylic acid: Similar structure but with hydrogenation at different positions, leading to distinct chemical properties.
Naphthalene-1-carboxylic acid: Another naphthalene derivative with the carboxylic acid group at a different position.
Uniqueness: 7,8-Dihydronaphthalene-2-carboxylic acid is unique due to its specific hydrogenation pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo selective reactions and serve as a versatile intermediate in organic synthesis sets it apart from other similar compounds.
Properties
IUPAC Name |
7,8-dihydronaphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1,3,5-7H,2,4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNYJZJSGMBUPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C1)C=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
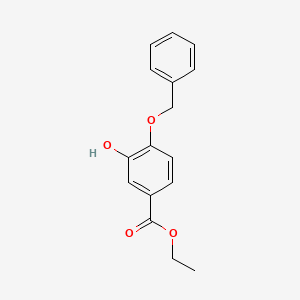
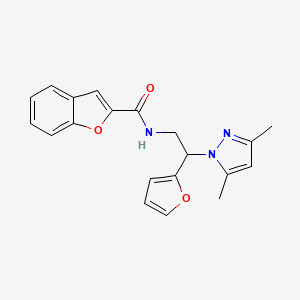
![4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2462089.png)


![2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2462094.png)



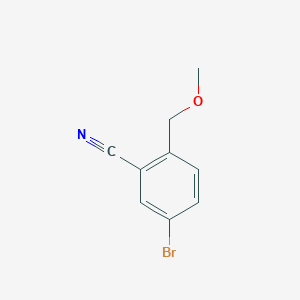
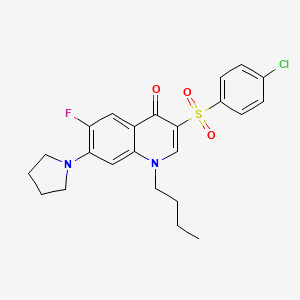
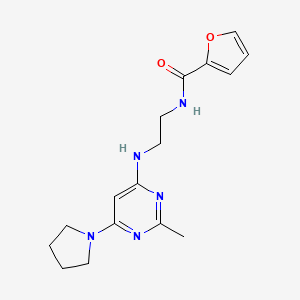
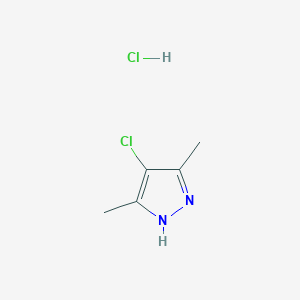
![N-(3-nitrophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2462107.png)
